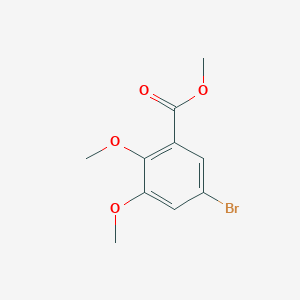

Methyl 5-bromo-2,3-dimethoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKQPLNPYMCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631971 | |

| Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83131-08-2 | |

| Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Derivatization of Methyl 5 Bromo 2,3 Dimethoxybenzoate

Transformations Involving the Bromine Moiety

The bromine atom on the aromatic ring is a key site for a variety of chemical transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of aryl halides typically requires the presence of strong electron-withdrawing groups in the ortho and/or para positions to activate the ring towards nucleophilic attack. In the case of Methyl 5-bromo-2,3-dimethoxybenzoate, the presence of two electron-donating methoxy (B1213986) groups deactivates the aromatic ring, making classical SNAr reactions challenging under standard conditions. libretexts.org

However, under forcing conditions with strong nucleophiles, substitution may occur. Alternatively, reactions can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, which could lead to a mixture of regioisomeric products. youtube.com The specific conditions and the nature of the nucleophile would be critical in determining the outcome of such reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom of this compound is well-suited for participation in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for the synthesis of biaryl compounds and other complex molecules. illinois.edunih.govkochi-tech.ac.jpmdpi.comnih.gov The reaction of this compound with an arylboronic acid would be expected to yield the corresponding 5-aryl-2,3-dimethoxybenzoate derivative.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 5-aryl-2,3-dimethoxybenzoate |

| This compound | Vinylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | Methyl 5-vinyl-2,3-dimethoxybenzoate |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene. wikipedia.orgbeilstein-journals.orgnih.govlibretexts.orgnih.gov This reaction provides a direct method for the vinylation of the aromatic ring of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | Methyl 5-(alkenyl)-2,3-dimethoxybenzoate |

| This compound | Acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl 5-(2-alkoxycarbonylvinyl)-2,3-dimethoxybenzoate |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov The Sonogashira coupling of this compound would lead to the formation of 5-alkynyl-2,3-dimethoxybenzoate derivatives, which are valuable intermediates for further transformations.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Methyl 5-(alkynyl)-2,3-dimethoxybenzoate |

Reductive Debromination Pathways

The bromine atom can be removed from the aromatic ring through reductive debromination, leading to the formation of Methyl 2,3-dimethoxybenzoate. This transformation can be achieved using various reducing agents. A common and efficient method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov

Reactions at the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) is an ester functionality that can undergo several important transformations, including hydrolysis to a carboxylic acid and reduction to an alcohol.

Hydrolysis to the Carboxylic Acid

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2,3-dimethoxybenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. chemspider.comresearchgate.netyoutube.com

| Reactant | Reagent | Conditions | Product |

| This compound | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux 2. Acidification | 5-bromo-2,3-dimethoxybenzoic acid |

Reduction to Alcohol Derivatives

The methoxycarbonyl group can be reduced to a primary alcohol, yielding (5-bromo-2,3-dimethoxyphenyl)methanol. This reduction requires a strong reducing agent, as weaker reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation, typically in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comlumenlearning.comyoutube.comyoutube.comresearchgate.net

| Reactant | Reagent | Solvent | Workup | Product |

| This compound | LiAlH₄ | THF | Aqueous acid | (5-bromo-2,3-dimethoxyphenyl)methanol |

Transesterification Processes

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. For this compound, the methyl ester group can be transformed into other esters, such as ethyl, propyl, or more complex alkyl esters, by reacting it with a corresponding alcohol in the presence of a catalyst. wikipedia.org This process is typically reversible, and the equilibrium can be shifted toward the desired product by using the alcohol reactant as the solvent or by removing the methanol (B129727) byproduct as it forms. wikipedia.orgmasterorganicchemistry.com

The reaction can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification : Strong acids, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the ester, increasing its electrophilicity. The alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification : Bases, typically alkoxides like sodium ethoxide or sodium methoxide, catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. masterorganicchemistry.com The resulting alkoxide ion attacks the ester's carbonyl carbon. This addition-elimination mechanism proceeds through a tetrahedral intermediate to yield the new ester. masterorganicchemistry.com

While specific studies detailing the transesterification of this compound are not prevalent, the general principles for aromatic esters are well-established and applicable. asianpubs.org The selection of the catalyst and reaction conditions depends on the substrate's sensitivity to acidic or basic media and the desired product.

Reactivity of Aromatic Methoxy Groups

The two methoxy groups at the C2 and C3 positions of the benzene (B151609) ring are significant sites for chemical modification. Their reactivity is central to creating derivatives with altered electronic and steric properties.

Oxidative Transformations of Methoxy Groups

The methoxy groups on an aromatic ring can undergo oxidative demethylation, typically converting the phenol (B47542) ethers into quinones or other oxidized species. This transformation often requires potent oxidizing agents. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or cobalt(III) fluoride (B91410) have been successfully used for the oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives to their corresponding benzoquinones. elsevierpure.comtandfonline.com The electronic nature of other substituents on the benzene ring can significantly influence the outcome of these oxidations. tandfonline.com

For this compound, oxidation could potentially lead to the formation of a quinone structure, although the substitution pattern (2,3-dimethoxy) differs from the more commonly studied 1,4- or 1,2-dimethoxy systems. The reaction would involve the removal of both methyl groups and subsequent oxidation of the resulting dihydroxy intermediate. Enzymatic systems, particularly cytochrome P450 enzymes, are also known to catalyze the O-demethylation of methoxylated aromatic compounds, which represents a milder pathway for this transformation. nih.gov

Demethylation Reactions

The cleavage of one or both methoxy groups to reveal the corresponding phenols is a common and synthetically valuable transformation. This demethylation allows for the introduction of new functional groups at the oxygen positions or for modifying the molecule's hydrogen-bonding capabilities.

A variety of reagents can accomplish this transformation, with Lewis acids being particularly effective. Boron tribromide (BBr₃) is one of the most widely used reagents for cleaving aryl methyl ethers due to its high efficiency and often excellent selectivity, proceeding under mild conditions that tolerate other functional groups, including esters. nih.govmdma.ch The reaction involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. nih.gov Typically, one equivalent of BBr₃ is used for each methoxy group to be cleaved. mdma.ch

Other reagents, such as aluminum halides (e.g., AlCl₃, AlBr₃) and certain thiolate salts, have also been employed for regioselective demethylation, where one specific methoxy group is cleaved in the presence of others. google.comresearchgate.net For this compound, the electronic and steric differences between the C2 and C3 methoxy groups may allow for selective demethylation under carefully controlled conditions.

| Reagent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temp. | Highly effective for complete demethylation. Can tolerate ester groups. | commonorganicchemistry.com |

| Aluminum Bromide (AlBr₃) | Dichloromethane (DCM) or Acetonitrile (MeCN), room temp. | Can achieve regioselective demethylation, often favoring the ortho-methoxy group. | google.com |

| Hydrobromic Acid (HBr) | Acetic Acid, elevated temperatures. | Harsher conditions, less functional group tolerance compared to BBr₃. | researchgate.net |

| Alkylthiolate Salts (e.g., Sodium Ethanethiolate) | Polar aprotic solvent (e.g., DMF), elevated temperatures. | Can provide chemo- and regioselectivity based on steric and electronic factors. | researchgate.net |

Further Functionalization and Derivatization Strategies

Beyond the ester and methoxy groups, the bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of functional groups, significantly expanding the molecular diversity accessible from this starting material.

Introduction of Heteroatomic Functional Groups

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines, anilines, or other nitrogen nucleophiles. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial and has evolved through several "generations," with modern sterically hindered phosphine ligands allowing for reactions under milder conditions with a broader substrate scope. wikipedia.org This methodology allows for the synthesis of a diverse library of aniline (B41778) derivatives from the parent bromo-compound.

Similarly, analogous palladium-catalyzed methods can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling with alcohols, phenols, or thiols. These transformations provide access to a wide range of diaryl ethers, alkyl aryl ethers, and thioethers, respectively.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | C-N | Pd₂(dba)₃ or Pd(OAc)₂ + Phosphine Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) | wikipedia.orgatlanchimpharma.com |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters (RB(OR)₂) | C-C | Pd(PPh₃)₄ or PdCl₂(dppf) + Base (e.g., K₂CO₃, Cs₂CO₃) | wikipedia.orgnih.gov |

| Buchwald-Hartwig Etherification | Alcohols/Phenols (ROH) | C-O | Pd Catalyst + Ligand + Base | nih.gov |

| Buchwald-Hartwig Thioetherification | Thiols (RSH) | C-S | Pd Catalyst + Ligand + Base | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 5-bromo-2,3-dimethoxybenzoate, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methoxy (B1213986) groups.

Chemical Shifts (δ): The position of a signal (chemical shift) is influenced by the electron density around the proton. Electron-withdrawing groups, like the ester and bromo groups, deshield nearby protons, shifting their signals downfield (to a higher ppm value).

Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of each type of proton.

Coupling Patterns (Splitting): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., doublet, triplet). The splitting pattern reveals the number of neighboring protons. In this molecule, the two aromatic protons are expected to split each other into doublets.

Based on the structure, the following signals are anticipated:

Two signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the protons at the C4 and C6 positions.

Three distinct singlets in the aliphatic region (typically 3.5-4.0 ppm) for the three methoxy groups (-OCH₃): one from the ester and two from the aromatic ring.

Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-6) | ~7.3 | Doublet (d) | 1H |

| Aromatic H (H-4) | ~7.1 | Doublet (d) | 1H |

| Ester -OCH₃ | ~3.9 | Singlet (s) | 3H |

| Methoxy -OCH₃ (C2) | ~3.8 | Singlet (s) | 3H |

| Methoxy -OCH₃ (C3) | ~3.7 | Singlet (s) | 3H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line.

The structure of this compound contains 10 carbon atoms, all of which are chemically non-equivalent and should therefore produce 10 distinct signals.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears furthest downfield (160-180 ppm).

Aromatic Carbons: The six aromatic carbons appear in the 110-160 ppm range. The carbons directly attached to oxygen (C2, C3) will be downfield, while the carbon attached to bromine (C5) will be shifted upfield due to the "heavy atom effect".

Methoxy Carbons (-OCH₃): The three methoxy carbons will appear in the upfield region (50-65 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C2 (Ar-OCH₃) | ~152 |

| C3 (Ar-OCH₃) | ~148 |

| C1 (Ar-COOCH₃) | ~125 |

| C6 (Ar-H) | ~122 |

| C4 (Ar-H) | ~118 |

| C5 (Ar-Br) | ~115 |

| Methoxy -OCH₃ (C2) | ~61 |

| Methoxy -OCH₃ (C3) | ~56 |

| Ester -OCH₃ | ~52 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the two aromatic protons (H-4 and H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies which proton is directly attached to which carbon. It would show correlations between H-4 and C-4, H-6 and C-6, and the protons of each methoxy group with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting different parts of the molecule. For instance, the protons of the ester's methoxy group would show a correlation to the carbonyl carbon. The aromatic proton H-4 would show correlations to C-2, C-5, and C-6, helping to place it correctly on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative positions of substituents on an aromatic ring. For example, the protons of the C2-methoxy group should show a NOESY correlation to the H-6 proton, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the functional groups within a molecule, providing a characteristic "fingerprint."

IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be dominated by absorptions from the ester and the substituted benzene (B151609) ring.

Key expected absorptions include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1720-1740 cm⁻¹.

C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group, usually found in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching within the benzene ring.

sp² C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

sp³ C-H Stretch: Aliphatic C-H stretching from the three methoxy groups would be observed as medium to strong bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C-Br Stretch: The carbon-bromine stretch is expected in the far-infrared region, typically between 500-600 cm⁻¹, and may be weak.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch (from -OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1280 | Strong | Asymmetric C-O Stretch (Ester) |

| ~1050 | Strong | Symmetric C-O Stretch (Ester) |

| ~800-900 | Strong | C-H Bending (out-of-plane, aromatic) |

| ~600-500 | Weak | C-Br Stretch |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorptions are strong for polar bonds (like C=O), Raman signals are often stronger for non-polar, symmetric bonds. For this molecule, the aromatic ring breathing modes would likely produce strong Raman signals. However, Raman data is not as commonly reported for standard organic compounds as IR and NMR data. No specific Raman data for this compound or its close analogs were found in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the molecular formula is C₁₀H₁₁BrO₄. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. This calculated exact mass serves as a reference for experimental HRMS measurements, which are crucial for confirming the elemental composition of a synthesized compound and distinguishing it from other molecules with the same nominal mass.

The presence of bromine is particularly notable in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for bromine-containing ions, appearing as two peaks of almost equal intensity separated by approximately 2 Da. HRMS can resolve and accurately measure the mass of these isotopic peaks, further confirming the presence and number of bromine atoms in the molecule.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO₄ |

| Monoisotopic Mass | 273.98407 Da |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the compound is vaporized and passed through a column, separating it from other components in a mixture based on its volatility and interaction with the column's stationary phase. The time it takes for the compound to pass through the column is known as its retention time, a characteristic property under specific experimental conditions.

Once the separated compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and various fragment ions. This fragmentation pattern is like a molecular fingerprint and is invaluable for structural elucidation. While specific experimental GC-MS data for this compound is not detailed in the surveyed literature, the technique remains a primary method for its identification and purity assessment.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

Single Crystal X-ray Crystallography: Bond Lengths, Bond Angles, Torsion Angles

Single crystal X-ray crystallography provides unambiguous proof of a molecule's structure. This technique allows for the precise measurement of geometric parameters within the molecule. However, a search of the crystallographic literature indicates that the specific single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its specific bond lengths, bond angles, and torsion angles are not available.

Should a crystal structure be determined, it would provide precise measurements for:

Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C-C, C-O, C-Br).

Bond Angles: The angles formed by three connected atoms (e.g., O-C-C, C-C-Br).

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the methoxy and ester groups relative to the benzene ring.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

However, based on its molecular structure, several types of interactions could be anticipated to play a role in its solid-state assembly:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds involving the methoxy or ester oxygen atoms as acceptors could be present.

π-π Stacking: The aromatic benzene ring could participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

Halogen Bonds: The bromine atom is a potential halogen bond donor, capable of forming directional interactions with Lewis basic atoms, such as the oxygen atoms of the ester or methoxy groups on adjacent molecules.

A detailed understanding of these interactions awaits the successful crystallization and subsequent X-ray diffraction analysis of the compound.

Table 3: Intermolecular Interactions for this compound

| Interaction Type | Details |

|---|---|

| Hydrogen Bonding | Data not available |

| π-π Stacking | Data not available |

| Halogen Bonds | Data not available |

Computational and Theoretical Investigations of Methyl 5 Bromo 2,3 Dimethoxybenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl 5-bromo-2,3-dimethoxybenzoate, DFT calculations offer a detailed understanding of its geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Calculations

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For compounds structurally similar to this compound, such as 5-bromo-2,3-dimethoxybenzaldehyde (B184988), these calculations are often performed using the CAM-B3LYP functional with a 6-311++G(d,p) basis set. scielo.br

The optimized structure reveals the planarity of the benzene (B151609) ring, with the substituent groups (bromo, methoxy (B1213986), and methyl ester) causing minor deviations in bond lengths and angles from an ideal benzene ring. The electronic structure calculations provide information on the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing bromine atom and the electron-donating methoxy groups on the aromatic system.

Table 1: Selected Optimized Geometric Parameters (Analogous Compound)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.89 |

| C-O (methoxy) | 1.36 |

| C=O (ester) | 1.21 |

| O-C-C (ester) | 111.5 |

| C-C-Br | 119.8 |

Note: Data is based on the analogous compound 5-bromo-2,3-dimethoxybenzaldehyde. scielo.br

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels and energy gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. scielo.br

For 5-bromo-2,3-dimethoxybenzaldehyde, a close analog, the HOMO is primarily localized on the benzene ring and the methoxy groups, while the LUMO is distributed over the carbonyl group and the aromatic ring. This distribution suggests that the aromatic system is prone to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Analogous Compound)

| Orbital | Energy (kcal/mol) |

| HOMO | -162.90 |

| LUMO | -38.85 |

| Energy Gap (ΔE) | 124.05 |

Note: Data is based on the analogous compound 5-bromo-2,3-dimethoxybenzaldehyde, calculated at the CAM-B3LYP/6-311++G(d,p) level of theory. scielo.br

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In a molecule like this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the methoxy and ester groups, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms and the region around the bromine atom would exhibit a positive potential, suggesting their susceptibility to nucleophilic attack. The MEP analysis for the analogous 5-bromo-2,3-dimethoxybenzaldehyde confirms that the carbonyl group has significant electrophilic character. scielo.br

Reactivity Descriptors (Hardness, Softness, Electrophilicity Index, Fukui Functions)

Based on the HOMO and LUMO energy levels, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electronegativity (χ) is the power of an atom to attract electrons to itself and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) measures the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ).

Fukui Functions are used to describe the reactivity of individual atoms within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most likely sites for nucleophilic and electrophilic attack.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

Quantum Chemical Topology and Intermolecular Interaction Analyses

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of the molecule from that of its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii, indicating strong interactions.

The Hirshfeld surface analysis is complemented by two-dimensional fingerprint plots , which summarize the intermolecular contacts in a scatter plot of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface). Each type of interaction (e.g., H···H, C···H, O···H, Br···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

For bromo- and methoxy-substituted aromatic compounds, Hirshfeld surface analysis typically reveals a significant contribution from H···H contacts due to the abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.netdntb.gov.ua Other important interactions often include C···H/H···C, O···H/H···O, and Br···H/H···Br contacts, which play a crucial role in the stabilization of the crystal packing. Pi-pi stacking interactions between aromatic rings are also commonly observed. nih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Bromo-Methoxy Aromatic Compound

| Contact Type | Contribution (%) |

| H···H | 27.2 |

| O···H/H···O | Varies |

| C···H/H···C | Varies |

| Br···H/H···Br | Varies |

| Other (Br···C, Br···N, etc.) | Varies |

Note: Data is based on a related compound, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, and serves as an illustrative example. nih.gov

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and characterize weak, non-covalent interactions within a molecule and between molecules. nih.govjussieu.fr This analysis is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' against ρ, regions of non-covalent interactions can be identified and visualized as isosurfaces. The sign of the second eigenvalue (λ₂) of the Hessian of the electron density, multiplied by the electron density itself (sign(λ₂)ρ), is used to differentiate the nature of these interactions. Typically, blue or green isosurfaces indicate attractive interactions such as hydrogen bonds and van der Waals forces, while red isosurfaces signify repulsive steric clashes. researchgate.netjussieu.fr

For this compound, NCI plot analysis would be instrumental in identifying key intramolecular interactions that dictate its preferred conformation. The presence of a bromine atom and two methoxy groups on the benzene ring, along with the methyl ester group, creates a complex interplay of forces.

Expected Non-Covalent Interactions in this compound:

van der Waals Interactions: Green-colored isosurfaces would likely be observed between the hydrogen atoms of the methoxy groups and the methyl ester, as well as between the bromine atom and adjacent hydrogen atoms on the aromatic ring. These represent the ubiquitous dispersion forces.

Steric Repulsion: Red-colored isosurfaces are anticipated in regions where bulky groups are in close proximity, such as between the methoxy groups and between the ester group and the ortho-methoxy group. These repulsive interactions play a significant role in determining the rotational barriers of the substituents.

Weak Hydrogen Bonds: While not containing strong hydrogen bond donors, weak C-H···O interactions may be present. These would appear as small, bluish-green isosurfaces between the hydrogen atoms of the methyl groups and the oxygen atoms of the adjacent methoxy or ester groups. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction. mdpi.com

| Interaction Type | Atoms Involved | Expected NCI Isosurface Color | Significance |

|---|---|---|---|

| van der Waals | H(methoxy) ··· H(ester), Br ··· H(ring) | Green | Contributes to overall molecular stability. |

| Steric Repulsion | -OCH₃ ··· -OCH₃, -COOCH₃ ··· -OCH₃ | Red | Influences conformational preferences and rotational barriers. |

| Weak C-H···O Hydrogen Bond | C-H(methyl) ··· O(methoxy/ester) | Bluish-Green | Provides additional stabilization to specific conformers. |

| Halogen Bond | C-Br ··· O(methoxy/ester) | Blue/Green | Can influence crystal packing and intermolecular interactions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electron density distribution in a molecule in terms of a "natural Lewis structure". wikipedia.orguba.arnih.gov It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). nih.gov These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which contributes to the stabilization of the molecule. wisc.edu

In this compound, several important donor-acceptor interactions would be expected, shedding light on the electronic effects of the substituents.

Key Donor-Acceptor Interactions from NBO Analysis:

Intramolecular Hyperconjugation: Significant stabilization energies would likely arise from the interaction between the lone pairs (LP) of the oxygen atoms in the methoxy and ester groups and the antibonding π* orbitals of the aromatic ring (LP(O) → π*(C-C)). This delocalization of electron density is responsible for the electron-donating nature of the methoxy groups.

Stereoelectronic Effects: The orientation of the methoxy and ester groups relative to the benzene ring will influence the strength of these hyperconjugative interactions. NBO analysis can quantify how different conformations affect this electronic delocalization.

Influence of the Bromine Atom: The bromine atom possesses lone pairs that can also donate into the antibonding orbitals of the ring (LP(Br) → π*(C-C)). However, due to its electronegativity, it also exerts an inductive electron-withdrawing effect. NBO analysis can help to dissect these competing electronic effects.

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Omethoxy) | π* (Cring-Cring) | 5.0 - 15.0 | π-conjugation |

| LP (Oester) | π* (Cring-Cring) | 2.0 - 8.0 | π-conjugation |

| LP (Br) | π* (Cring-Cring) | 1.0 - 5.0 | Halogen-π interaction |

| σ (Cring-H) | σ* (Cring-Br) | 0.5 - 2.0 | Hyperconjugation |

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility of the methoxy and methyl ester groups in this compound gives rise to multiple possible conformations. Understanding the relative energies and the dynamics of interconversion between these conformers is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. nih.gov By systematically varying specific dihedral angles and calculating the energy at each point, a map of the potential energy as a function of molecular geometry is generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for their interconversion.

For this compound, the key dihedral angles to be scanned would be those associated with the rotation of the two methoxy groups and the methyl ester group relative to the plane of the benzene ring. The PES scan would reveal the most stable conformations, likely governed by a balance between the stabilizing hyperconjugative interactions and destabilizing steric repulsions. For instance, a conformation where the methyl groups of the methoxy substituents are oriented away from each other and from the ester group would likely be a low-energy structure.

Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of a molecule. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes the positions and velocities of the atoms over time. This allows for the investigation of conformational stability and the dynamics of transitions between different conformational states. nih.gov

An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into:

Conformational Preferences: By analyzing the population of different conformations over the simulation time, the relative stability of the conformers identified from the PES scan can be confirmed.

Flexibility of Substituents: The simulation would reveal the degree of rotational freedom of the methoxy and ester groups. The root-mean-square fluctuation (RMSF) of the atoms can be calculated to identify the more flexible regions of the molecule.

Solvent Effects: Running the simulation in an explicit solvent would allow for the study of how interactions with solvent molecules influence the conformational equilibrium and dynamics.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population at 298 K (%) | Description |

|---|---|---|---|---|

| A | 0.00 | τ₁ ≈ 0, τ₂ ≈ 180, τ₃ ≈ 0 | ~60 | Lowest energy, sterically favored conformer. |

| B | 1.50 | τ₁ ≈ 180, τ₂ ≈ 180, τ₃ ≈ 0 | ~25 | Slightly higher energy due to steric interactions. |

| C | 3.00 | τ₁ ≈ 0, τ₂ ≈ 0, τ₃ ≈ 180 | ~15 | Higher energy due to repulsion between methoxy groups. |

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

In the realm of synthetic organic chemistry, molecules like Methyl 5-bromo-2,3-dimethoxybenzoate are prized as "building blocks". whiterose.ac.uk Their incorporation into a synthetic route allows for the efficient and controlled assembly of more elaborate target molecules. wikipedia.org The presence of multiple, orthogonally reactive functional groups is a key feature, enabling chemists to perform sequential reactions at different sites of the molecule without the need for extensive protecting group strategies.

The table below summarizes the key functional groups of this compound and their primary roles in facilitating complex syntheses.

| Functional Group | Position | Common Synthetic Transformations | Potential Application |

| Bromo | C5 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), Grignard formation, Lithiation | Introduction of aryl, alkyl, or alkynyl substituents; formation of new C-C bonds. |

| Methoxy (B1213986) | C2, C3 | O-demethylation to form phenols | Modulation of electronic properties, providing sites for further functionalization. |

| Methyl Ester | C1 | Hydrolysis to carboxylic acid, Reduction to alcohol, Amidation | Chain extension, linking to other molecules, formation of amide bonds. |

Precursor for Natural Product Synthesis

The 2,3-dimethoxybenzoyl moiety is a structural motif found in various natural products. Consequently, this compound is a logical precursor for the synthesis of such compounds. Although specific total syntheses employing this exact starting material are not extensively documented in prominent literature, its potential is clear. For instance, the synthesis of certain brominated natural alkaloids, which exhibit a range of biological activities, often involves the use of brominated and methoxylated phenyl units as foundational building blocks. scielo.br A general strategy would involve a cross-coupling reaction at the C5-bromo position to build the core carbon skeleton, followed by modification of the methyl ester and potential demethylation of the methoxy groups in the final stages of the synthesis. The synthesis of a complex dibrominated natural product, for example, has been achieved starting from a related (3-bromo-4,5-dimethoxyphenyl)methanol, highlighting the utility of such substituted aromatic precursors. researchgate.net

Building Block for Macrocyclic Compounds

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. The synthesis of these complex structures often relies on building blocks that possess two reactive sites, allowing for cyclization. This compound is well-suited for this role. The bromo group can be converted into one reactive handle (e.g., an arylboronic acid via lithiation and reaction with a borate (B1201080) ester), while the methyl ester can be hydrolyzed to a carboxylic acid, providing the second handle. The subsequent intramolecular coupling of these two sites, or intermolecular coupling with another bifunctional monomer, can lead to the formation of a macrocyclic structure. The design of macrocycles from building blocks like 3,4-dimethylenecyclobutene showcases the general principle of using specific structural motifs to create larger, functional cyclic systems. nih.gov

Design and Synthesis of Functionally Active Analogs

The creation of molecular analogs—compounds with similar core structures but varied peripheral substituents—is a cornerstone of drug discovery and materials science. This compound serves as an excellent scaffold for generating libraries of such analogs. The predictable reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the systematic introduction of a wide array of substituents. nih.gov This approach enables researchers to fine-tune the steric and electronic properties of the molecule to achieve a desired function. For example, coupling with different arylboronic acids can yield a series of bi-aryl compounds, while Sonogashira coupling can introduce various alkyne-containing groups. nih.gov

Structure-Property Relationship Studies in Material Design

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to designing new materials. nih.gov By synthesizing a series of analogs from this compound, researchers can systematically investigate how changes in the molecular structure affect properties such as liquid crystal behavior, fluorescence, or electronic conductivity. For example, attaching different electron-donating or electron-withdrawing groups at the 5-position can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences its optical and electronic properties.

The following table illustrates a hypothetical structure-property relationship study based on analogs derived from this compound.

| R-Group (at C5) | Synthetic Method | Expected Property Change |

| Phenyl | Suzuki Coupling | Increased π-conjugation, potential for liquid crystallinity. |

| 4-Nitrophenyl | Suzuki Coupling | Introduction of a strong electron-withdrawing group, creating a "push-pull" system. |

| Thienyl | Stille Coupling | Introduction of an electron-rich heterocycle, altering electronic and packing properties. |

| Phenylethynyl | Sonogashira Coupling | Extension of π-conjugation, potential for enhanced fluorescence. |

Advanced Materials Research and Development

The unique combination of electron-donating methoxy groups and an electron-withdrawing methyl ester group on the aromatic ring of this compound makes it an intriguing candidate for applications in advanced materials.

Non-Linear Optical (NLO) Material Precursors

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for technologies like frequency conversion and optical switching. A common design strategy for organic NLO molecules is to create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge.

This compound possesses inherent, albeit weak, push-pull characteristics (donating methoxy groups, withdrawing ester group). More importantly, the bromo group acts as a synthetic anchor. It can be replaced via cross-coupling reactions to introduce a π-conjugated spacer and another donor or acceptor group, thereby constructing a classic D-π-A (Donor-π-Acceptor) NLO chromophore. This modular approach allows for the systematic tuning of the NLO properties by varying the nature of the π-bridge and the terminal groups.

Exploration of Biochemical Activities and Mechanistic Insights of Methyl 5 Bromo 2,3 Dimethoxybenzoate Analogs

Antioxidant Activity Studies

The antioxidant potential of analogs of Methyl 5-bromo-2,3-dimethoxybenzoate, particularly bromophenol derivatives, has been a subject of scientific investigation. These studies aim to understand how these compounds can mitigate cellular damage caused by oxidative stress. The antioxidant activity is often evaluated through their ability to scavenge reactive oxygen species (ROS) and to influence the expression of crucial antioxidant enzymes.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species are highly reactive molecules that can damage cell structures, including DNA, proteins, and lipids. nih.gov The ability of a compound to neutralize these harmful molecules is a key indicator of its antioxidant capacity.

Derivatives of bromophenols have demonstrated the ability to ameliorate oxidative damage induced by hydrogen peroxide (H₂O₂), a common ROS. nih.gov Studies on specific methylated and acetylated bromophenol derivatives have shown that they can reduce the generation of ROS in human keratinocytes (HaCaT cells). nih.gov For instance, compounds such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene have shown protective effects against H₂O₂-induced cell damage. nih.gov While the precise mechanism for every analog is still under investigation, it is believed that the phenolic hydroxyl groups present in many of these compounds play a significant role in their free radical scavenging activity. researchgate.net

The general mechanism of ROS scavenging by phenolic compounds involves donating a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable and less reactive, thus preventing the propagation of the radical chain reaction. The substitution pattern on the aromatic ring, including the presence of bromine and methoxy (B1213986) groups, can influence the stability of this phenoxyl radical and, consequently, the antioxidant efficiency of the compound.

Modulation of Antioxidant Enzyme Expression (e.g., TrxR1, HO-1)

Beyond direct ROS scavenging, another important antioxidant mechanism is the upregulation of endogenous antioxidant defense systems. This involves increasing the expression of protective enzymes within the cells.

Research has shown that certain bromophenol derivatives can enhance the expression of key antioxidant enzymes. Specifically, compounds like 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate have been found to increase the expression of Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1) in HaCaT cells. nih.govmdpi.com TrxR1 is a crucial enzyme in the thioredoxin system, which plays a vital role in maintaining the cellular redox balance. HO-1 is an inducible enzyme that provides protection against oxidative stress.

The modulation of these enzymes suggests that analogs of this compound may not only act as direct antioxidants but also as indirect antioxidants by bolstering the cell's own defense mechanisms against oxidative damage.

Anti-Inflammatory Potential

The anti-inflammatory properties of compounds structurally related to this compound have been explored, revealing their potential to modulate inflammatory pathways. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

A notable analog, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has been shown to possess anti-inflammatory activity. researchgate.net Studies using a zebrafish model demonstrated that MBD could inhibit inflammatory responses induced by various stimuli, including copper sulfate (B86663) (CuSO₄), lipopolysaccharide (LPS), and physical injury. researchgate.net

The underlying mechanism of this anti-inflammatory effect appears to be the regulation of the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathways. researchgate.net MBD was found to inhibit the mRNA expression of several pro-inflammatory mediators, including:

Tumor necrosis factor-alpha (TNF-α)

Interleukin-1 (IL-1)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6) researchgate.net

By downregulating these key players in the inflammatory cascade, analogs of this compound could potentially serve as templates for the development of new anti-inflammatory agents.

Enzyme Inhibition Studies and Binding Mechanisms

The ability of this compound analogs to inhibit specific enzymes is another area of active research. This is particularly relevant for enzymes that are key targets in various pathological conditions.

Inhibition of Specific Enzymes (e.g., Tyrosinase, RNR, α-Glucosidase)

Tyrosinase: This copper-containing enzyme plays a crucial role in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders. mdpi.com Benzoic acid derivatives, the parent class of compounds for this compound, have been shown to inhibit tyrosinase. nih.govresearchgate.net For example, a series of synthesized benzoic acid derivatives all demonstrated inhibitory potential against tyrosinase, with some compounds showing high potency. nih.govresearchgate.net The inhibition mechanism can vary, with some benzoic acid derivatives acting as non-competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.com While direct studies on this compound are limited, the broader class of chalcones and other phenolic compounds have been investigated as α-glucosidase inhibitors. nih.govscielo.br For instance, bavachalcone, a chalcone (B49325) compound, has been reported to be a potent inhibitor of α-glucosidase, with an inhibitory performance significantly superior to the standard drug acarbose. scielo.br

Ribonucleotide Reductase (RNR): There is currently limited specific information available in the public domain regarding the inhibition of RNR by this compound or its close analogs.

The following table summarizes the inhibitory activities of some benzoic acid derivatives against tyrosinase:

| Compound | IC₅₀ (μM) | Inhibition Type |

| 2-aminobenzoic acid | 5.15 (monophenolase), 4.72 (diphenolase) | Non-competitive |

| 4-aminobenzoic acid | 3.8 (monophenolase), 20 (diphenolase) | Non-competitive |

| Compound 7 (a synthesized benzamide) | 1.09 | - |

| Kojic Acid (Standard) | 16.67 | - |

| L-mimosine (Standard) | 3.68 | - |

The following table presents the α-glucosidase inhibitory activity of selected compounds:

| Compound | IC₅₀ |

| Bavachalcone | 15.35 ± 0.57 µg/mL |

| Acarbose (Standard) | 2.77 ± 0.09 mg/mL |

| Quercetin | 6.65 ± 0.43 μM |

| Kaempferol | 38.79 ± 4.96 μM |

Ligand-Enzyme Interaction Analysis via in silico Studies

In silico studies, such as molecular docking, are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand (the inhibitor) and its target enzyme. mdpi.comusfq.edu.ec These studies provide valuable insights into the mechanism of inhibition at a molecular level.

For tyrosinase , docking studies with various inhibitors have revealed that interactions often occur with amino acid residues within the enzyme's active site, which contains copper ions. nih.gov For example, the binding of glabridin (B1671572) and its derivatives to tyrosinase involves the formation of hydrogen bonds with residues such as SER355 and ASN339. nih.gov

In the case of α-glucosidase , molecular docking simulations have been used to identify key interactions between inhibitors and the enzyme. nih.gov Docking studies with novel α-glucosidase inhibitory peptides have shown potential binding to the human α-glucosidase molecule. nih.gov For other small molecule inhibitors, interactions with catalytic residues such as ASP203, ASP327, and ASP542 have been observed. nih.gov

Cell-Based Anticancer Activity Investigations

The evaluation of the anticancer potential of this compound analogs has been a focal point of recent research, with studies primarily centered on their effects on cancer cell viability and the induction of programmed cell death.

Growth Inhibition Studies in Cancer Cell Lines

A critical initial step in assessing the anticancer efficacy of any compound is to determine its ability to inhibit the growth of cancer cells. For analogs of this compound, these investigations have been carried out across a panel of human cancer cell lines, revealing a spectrum of cytotoxic activity.

While direct data for this compound itself is limited in the public domain, studies on structurally related compounds provide valuable insights. For instance, a compound featuring a 5-bromo-2-hydroxyphenyl moiety, a close structural relative, demonstrated potent antiproliferative activity against a panel of cancer cells. researchgate.net Notably, it exhibited a remarkable growth inhibition concentration (GI50) of 0.0351 µM against the SR leukemia cell line and 0.248 µM against the OVCAR-3 ovarian cancer cell line. researchgate.net

Furthermore, research on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also incorporate bromo and methoxy substitutions, has shown sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) human tumor cell lines. These compounds were particularly effective against the MCF-7 breast cancer cell line.

To illustrate the varying potencies of these related compounds, the following interactive data table summarizes the growth inhibition data from various studies.

| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | SR (Leukemia) | 0.0351 | researchgate.net |

| 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one | OVCAR-3 (Ovarian) | 0.248 | researchgate.net |

| Tris-benzamide analog 9a | ZR-75 (Breast) | >10 | acs.org |

| Tris-benzamide analog 9b | ZR-75 (Breast) | >10 | acs.org |

| Tris-benzamide analog 9h | ZR-75 (Breast) | 0.15 | acs.org |

| Bis-benzamide analog D2 | LNCaP (Prostate) | 0.040 | nih.gov |

| Bis-benzamide analog 8 | LNCaP (Prostate) | 0.090 | nih.gov |

| Bis-benzamide analog 9a | LNCaP (Prostate) | 0.057 | nih.gov |

| Bis-benzamide analog 14d | LNCaP (Prostate) | 0.016 | nih.gov |

These findings underscore the importance of the substitution pattern on the phenyl ring in determining the cytotoxic potency of these compounds. The presence of bromo and methoxy groups, as seen in the analogs of this compound, appears to be a key contributor to their anticancer activity.

Apoptosis Induction Pathways

Beyond simply inhibiting cell growth, a crucial characteristic of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, in malignant cells. Analogs of this compound have been investigated for their pro-apoptotic effects, with research pointing towards the activation of intrinsic and extrinsic apoptotic pathways.

The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction. frontiersin.orgnih.gov This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. mdpi.com Cytochrome c then activates a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3, which ultimately dismantle the cell. nih.govmdpi.com Studies on related benzamide (B126) derivatives have shown that they can induce the release of cytochrome c and activate caspase-9, suggesting a similar mechanism for this compound analogs.

The extrinsic pathway, on the other hand, is triggered by external signals through death receptors on the cell surface. nih.gov This leads to the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway. researchgate.net

Research on various anticancer compounds with similar structural motifs indicates that they can modulate the levels of key regulatory proteins involved in apoptosis. For instance, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role in controlling the mitochondrial pathway. frontiersin.org An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Furthermore, the tumor suppressor protein p53 is a key regulator of apoptosis, and its activation can trigger cell death in response to cellular damage. frontiersin.org

The following table summarizes the key molecular events associated with apoptosis induction by related compounds, providing a likely framework for the action of this compound analogs.

| Apoptotic Event | Observed in Related Compounds | Potential Role in Activity of Analogs |

| Cytochrome c Release | Yes | Initiation of the intrinsic apoptotic pathway. mdpi.com |

| Caspase-9 Activation | Yes | Key initiator caspase in the mitochondrial pathway. mdpi.com |

| Caspase-3 Activation | Yes | Executioner caspase responsible for cellular dismantling. mdpi.com |

| Caspase-8 Activation | Yes | Implication of the extrinsic death receptor pathway. researchgate.net |

| Modulation of Bcl-2 Family Proteins | Yes | Shifting the balance towards pro-apoptotic signals. frontiersin.org |

| Involvement of p53 | Yes | A potential upstream regulator of the apoptotic cascade. frontiersin.org |

Structure-Activity Relationship (SAR) Correlations for Pharmacological Potential

The therapeutic efficacy of a drug molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for optimizing lead compounds and designing more potent and selective analogs. For the this compound series, SAR investigations have focused on understanding the influence of the bromo and methoxy substituents on their anticancer activity.

The presence and position of halogen atoms, such as bromine, on the aromatic ring can significantly impact a compound's biological activity. nih.gov Bromine, being an electron-withdrawing group, can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Its lipophilicity can also influence the compound's ability to cross cell membranes.

The methoxy groups also play a crucial role in defining the pharmacological profile of these analogs. The number and position of methoxy groups can affect the molecule's conformation, solubility, and metabolic stability. nih.gov In many classes of anticancer agents, methoxy groups have been shown to be critical for potent activity. For example, in certain series of tris-benzamides, the presence of a hydroxyl group (which can be considered a demethylated methoxy group) was found to be critical for antiproliferative activity, while its replacement with a methoxy group nearly eradicated the activity, highlighting the nuanced role of these substitutions. acs.org

The bromo substituent at the 5-position is likely a key contributor to the cytotoxic activity, potentially through electronic and lipophilic effects.

The 2,3-dimethoxy substitution pattern is crucial for optimizing the compound's interaction with its biological target(s) and may influence its pharmacokinetic properties.

Modifications to the ester group or its replacement with other functionalities (e.g., amides) can profoundly impact the compound's potency and cellular uptake.

These SAR insights provide a valuable roadmap for the future design and development of more effective anticancer agents based on the this compound scaffold. Continued research in this area holds the promise of delivering novel therapeutic options for the treatment of cancer.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

The synthesis of Methyl 5-bromo-2,3-dimethoxybenzoate is primarily achieved through well-established organic reactions. A common synthetic pathway involves the electrophilic bromination of a suitably substituted 2,3-dimethoxybenzoic acid or ester precursor. The regioselectivity of this bromination is dictated by the directing effects of the methoxy (B1213986) and carboxylate groups. An alternative approach involves the methylation of 5-bromo-2,3-dihydroxybenzoic acid using reagents such as dimethyl sulfate (B86663). chemsrc.com The synthesis of the closely related 5-bromo-2,3-dimethoxybenzaldehyde (B184988) has been successfully demonstrated through a two-step process starting with the molecular bromination of o-vanillin, followed by methylation of the resulting hydroxyl group. scielo.br

The mechanistic foundation for the key bromination step lies in the theory of electrophilic aromatic substitution. Traditionally, this is understood to proceed via a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. However, recent computational studies on electrophilic aromatic bromination have begun to challenge this classical model, suggesting that an addition-elimination pathway may be more accurate in some cases. nih.govchemistryworld.com This evolving mechanistic understanding is crucial for predicting reaction outcomes and optimizing conditions for selectivity.

Prospects for Novel Synthetic Route Development

While current synthetic methods are effective, there is considerable scope for the development of more efficient, sustainable, and regioselective routes to this compound. Future research could focus on:

Late-Stage C-H Functionalization: Direct C-H activation and subsequent bromination of the 2,3-dimethoxybenzoate core could provide a more atom-economical synthesis by eliminating the need for pre-functionalized starting materials.

Advanced Brominating Agents: Exploring milder and more selective brominating agents beyond traditional sources like molecular bromine or N-bromosuccinimide could lead to higher yields and cleaner reaction profiles, minimizing the formation of isomeric impurities.

Flow Chemistry: The implementation of continuous flow technologies could offer improved control over reaction parameters such as temperature and reaction time, potentially enhancing the safety and scalability of the bromination and methylation steps.

Decarboxylative Bromination: Investigating transition-metal-free decarboxylative bromination of corresponding aromatic carboxylic acids could present an alternative pathway for synthesizing related bromo-dimethoxybenzene structures, a strategy that might be adapted for this compound's precursors. rsc.org

Integration of Advanced Computational Techniques for Predictive Modeling

Advanced computational chemistry offers powerful tools for deepening the understanding of this compound's properties and reactivity. The integration of these techniques can accelerate research and development.

Density Functional Theory (DFT): DFT calculations can be employed to predict the compound's geometric structure, vibrational frequencies (IR spectra), and electronic properties. nih.gov This allows for a theoretical corroboration of experimental data.

Reaction Mechanism Modeling: Computational modeling can elucidate the intricate details of reaction mechanisms, such as the electrophilic bromination step. By calculating the energy profiles of different potential pathways and transition states, researchers can predict the most favorable reaction conditions and regiochemical outcomes. nih.gov

Predictive Property Analysis: Techniques like Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov Furthermore, Hirshfeld surface analysis can be used to understand and predict intermolecular interactions in the solid state, which is valuable for crystal engineering and materials design. researchgate.net

Future Directions in the Development of this compound as a Synthetic Synthon

The true potential of this compound lies in its utility as a versatile synthetic building block, or synthon. The aryl bromide functionality is a key handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research should focus on systematically exploring its reactivity in various palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reacting the aryl bromide with a diverse range of boronic acids and esters to synthesize biaryl compounds. researchgate.netnih.gov

Stille and Negishi Coupling: Utilizing organotin and organozinc reagents to introduce various alkyl, alkenyl, and aryl groups. mdpi.com

Heck and Sonogashira Coupling: Forming new carbon-carbon bonds by coupling with alkenes and terminal alkynes, respectively.

Buchwald-Hartwig Amination: Creating carbon-nitrogen bonds by coupling with a variety of amines.

By systematically documenting the scope and limitations of these reactions, a comprehensive toolbox can be developed for using this compound to construct complex molecular scaffolds for pharmaceutical and materials applications. The ester group also provides an additional site for modification, such as reduction to an alcohol, hydrolysis to a carboxylic acid, or conversion to an amide.

Expanding the Scope of Biological and Material Applications Based on Mechanistic Understanding

A deeper mechanistic understanding of how this compound and its derivatives interact with biological systems and material matrices is key to unlocking their full application potential.

Biological Applications: Many substituted benzoates and other brominated aromatic compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comnih.govmdpi.com Future work should involve synthesizing a library of derivatives from this compound via the cross-coupling reactions mentioned previously. These novel compounds can then be screened for various biological activities. Structure-activity relationship (SAR) studies, guided by computational docking and molecular dynamics simulations, could then inform the rational design of more potent and selective therapeutic agents.

Material Science Applications: The functional groups on this compound make it an attractive candidate for the development of advanced materials. mdpi.com

Functional Polymers: It could be converted into a monomer and incorporated into polymers. The presence of the bromo- and methoxy- groups could impart specific properties such as flame retardancy, altered refractive index, or specific affinities for other molecules.

Surface Modification: The molecule could be used to functionalize the surfaces of nanoparticles or other materials. researchgate.net The aryl bromide can serve as an anchor point for subsequent chemical modifications, allowing for the tailoring of surface properties for applications in catalysis, sensing, or electronics.

Organic Electronics: Biaryl structures derived from this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where substituted aromatic cores are fundamental components.

By combining synthetic exploration with mechanistic and computational insights, the full potential of this compound as a valuable chemical entity can be realized.

Q & A

Q. Basic/Characterization

- ¹H/¹³C NMR : Identify substituent positions. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons split based on coupling with bromine .

- IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

- High-resolution MS : Verify molecular ion ([M+H]⁺ at m/z 275.0 for C₁₀H₁₁BrO₄) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

Q. Advanced/Experimental Design

- Degradation pathways : Hydrolysis of the ester group under alkaline conditions or demethylation under strong acids.

- Methodology :

- pH stability : Incubate in buffers (pH 1–12) at 25°C and 40°C; analyze via HPLC for degradation products .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typically safe for storage) .

- Contradictions : Conflicting reports on ester stability may arise from trace metal impurities; include EDTA in buffers to suppress metal-catalyzed hydrolysis .

How does the electronic effect of the methoxy groups in this compound influence its reactivity in cross-coupling reactions?

Q. Advanced/Mechanistic Analysis

- Electron-donating methoxy groups : Activate the aromatic ring toward electrophilic substitution but deactivate toward nucleophilic substitution. Bromine serves as a leaving group in Suzuki-Miyaura couplings.

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C achieves >80% coupling yields with aryl boronic acids .

- Contradictions : Lower yields in sterically hindered partners require ligand screening (e.g., XPhos vs. SPhos) .

In medicinal chemistry, how can this compound serve as a precursor for radioligands or bioactive molecules?

Q. Advanced/Application

- Radioligand synthesis : Bromine allows isotope exchange (e.g., ⁷⁷Br for PET imaging). The dimethoxy motif enhances blood-brain barrier penetration, as seen in related benzamide radioligands .

- Derivatization :

What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets?

Q. Advanced/Data Analysis

- Docking studies : Use AutoDock Vina with crystal structures (e.g., COX-2 or kinase targets) to prioritize synthetic targets.

- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs) .

- QSAR : Correlate substituent effects (Hammett σ values) with IC₅₀ data from enzyme assays .

How can researchers resolve contradictory data on the cytotoxicity of this compound derivatives in cell-based assays?

Q. Advanced/Data Contradiction Analysis

- Variables to control :

- Assay validation : Compare BrdU (proliferation) vs. MTT (viability) assays to distinguish cytostatic vs. cytotoxic effects .

What strategies mitigate byproduct formation during the methylation of 5-bromo-2,3-dihydroxybenzoic acid to synthesize this compound?

Q. Advanced/Synthesis Optimization